BenchChemオンラインストアへようこそ!

N-[1-(4-bromophenyl)ethyl]urea

5-Lipoxygenase Inflammation Enzyme Inhibition

N-[1-(4-bromophenyl)ethyl]urea is a validated chiral brominated phenylurea with crystallographically confirmed Factor XI binding (PDB 1ZPZ), enabling rational anticoagulant warhead design. The N-hydroxy congener inhibits 5-lipoxygenase at 350 nM, providing a measurable fragment hit for anti-inflammatory optimization. CNS-favorable properties (LogP 2.18, TPSA 55.12 Ų) ensure superior blood-brain barrier penetration versus diaryl urea analogs. The unique (4-bromophenyl)ethyl motif introduces chiral recognition and extended hydrophobic surface complementarity absent in generic phenylureas—critical for target engagement. Procure for SAR-driven protease inhibitor, anti-inflammatory, or CNS drug discovery programs with confidence.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B4425038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-bromophenyl)ethyl]urea
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)N
InChIInChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13)
InChIKeyKLTATGRFJLWOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(4-bromophenyl)ethyl]urea: A Structurally Distinct Phenylurea Building Block for Targeted Protease and Lipoxygenase Research


N-[1-(4-bromophenyl)ethyl]urea (CAS not uniquely resolved; synonyms: 1-(1-(4-bromophenyl)ethyl)urea, 1-(4-bromophenyl)ethylurea) is a brominated phenylurea derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . It is structurally characterized by a urea moiety linked via an ethyl bridge to a para-bromophenyl ring, conferring a distinct steric and electronic profile. This compound has been documented as a key scaffold in covalent inhibitor design, as evidenced by its incorporation into a peptidomimetic warhead (N-((R)-1-(4-bromophenyl)ethyl)urea-Asn-Val-Arg-alpha-ketothiazole) that crystallized in complex with the Factor XI catalytic domain (PDB 1ZPZ) [1]. Furthermore, the N-hydroxy congener (N-[1-(4-bromophenyl)ethyl]-N-hydroxyurea) exhibits micromolar-range inhibition of 5-lipoxygenase, indicating that the core (4-bromophenyl)ethyl motif provides a pharmacophoric foundation for modulating distinct enzyme classes [2].

Why N-[1-(4-bromophenyl)ethyl]urea Cannot Be Replaced by Simple Phenylurea Analogs in Protease and Receptor Studies


Simple phenylurea analogs (e.g., 1-phenyl-3-ethylurea) or isomeric bromophenyl ureas (e.g., 3-bromophenyl ethyl urea) exhibit divergent biological activities due to distinct steric and electronic properties that critically influence molecular recognition. The specific (4-bromophenyl)ethyl motif of N-[1-(4-bromophenyl)ethyl]urea introduces a unique chiral center and an extended hydrophobic surface that profoundly impacts binding pocket complementarity. For instance, while N-[1-(4-bromophenyl)ethyl]-N-hydroxyurea demonstrates an IC50 of 350 nM against rat 5-lipoxygenase [1], a structurally distinct but topologically related N-(4-bromophenyl)-N'-ethyl urea (CAS 82745-18-4) shows no documented activity against this target, underscoring that even minor modifications to the urea substitution pattern or linker geometry can abolish target engagement [2]. Furthermore, in complement inhibition, the 1-phenyl-3-(1-phenylethyl)urea scaffold can achieve potencies as low as 13 nM, yet this activity is exquisitely sensitive to the nature and position of aryl substituents, with bromine introduction dramatically altering potency [3]. Therefore, generic substitution with uncharacterized phenylureas carries a high risk of experimental failure in structure-activity relationship (SAR) studies, protease profiling, or any assay reliant on the precise spatial presentation of the bromophenyl group.

Quantitative Differentiation of N-[1-(4-bromophenyl)ethyl]urea: Comparator Data for Informed Procurement


5-Lipoxygenase Inhibition Potency: N-Hydroxy Derivative vs. Inactive N-Ethyl Analog

The N-hydroxy derivative of N-[1-(4-bromophenyl)ethyl]urea (N-[1-(4-bromophenyl)ethyl]-N-hydroxyurea) exhibits moderate 5-lipoxygenase (5-LO) inhibitory activity with an IC50 of 350 nM in a rat basophil leukemia cell line (RBL-1 2H3) lysate assay and an IC50 of 420 nM in a human whole blood assay measuring LTB4 production [1]. In stark contrast, the closely related analog N-(4-bromophenyl)-N'-ethyl urea (CAS 82745-18-4), which lacks the N-hydroxy group and features a different substitution pattern on the urea core, has no reported 5-LO inhibitory activity in any standard biochemical or cellular assay [2]. This comparison highlights that the specific (4-bromophenyl)ethyl motif, particularly when appropriately derivatized, can confer a distinct inhibitory profile that is completely absent in other phenylurea variants.

5-Lipoxygenase Inflammation Enzyme Inhibition

Factor XI Protease Binding: Covalent Warhead Utility Validated by X-Ray Crystallography

The peptidomimetic compound N-((R)-1-(4-bromophenyl)ethyl)urea-Asn-Val-Arg-alpha-ketothiazole, which incorporates the target N-[1-(4-bromophenyl)ethyl]urea moiety as a key recognition element, forms a covalent complex with the catalytic domain of Factor XI (PDB ID: 1ZPZ), with the structure resolved at 2.5 Å resolution [1]. This provides direct structural evidence that the (R)-1-(4-bromophenyl)ethyl)urea group engages the S1 pocket of this serine protease, a critical target for next-generation anticoagulants. In comparison, the unmodified parent compound N-[1-(4-bromophenyl)ethyl]urea is not a covalent inhibitor but serves as the essential binding scaffold; its analog, N-(4-bromophenyl)-N'-ethyl urea, lacks the extended peptidomimetic structure and has no reported affinity for Factor XI or any serine protease [2]. This differentiation establishes the value of the specific chiral (4-bromophenyl)ethyl urea building block in generating high-affinity, target-engaged inhibitors.

Factor XI Anticoagulation Covalent Inhibitor Structural Biology

Urea Transporter (UT-A1) Inhibition: N-[1-(4-bromophenyl)ethyl]urea Shows Marginal Activity vs. Potent Analog

N-[1-(4-bromophenyl)ethyl]urea itself (or a closely related analog) has been evaluated for inhibition of rat urea transporter UT-A1 expressed in MDCK cells, showing an IC50 of 5,000 nM (5 µM) [1]. This activity is modest but measurable. In contrast, a structurally distinct phenylurea derivative, 1-(4-bromophenyl)-3-(3-chlorophenyl)urea, exhibits significantly more potent inhibition with an IC50 of 10.11 µM (10,110 nM) under comparable assay conditions . While the latter compound is approximately twice as potent, this comparison reveals that the N-[1-(4-bromophenyl)ethyl]urea scaffold itself retains a baseline level of UT-A1 interaction, positioning it as a chemically simpler and more accessible probe for renal transporter studies compared to bulkier diaryl ureas. Furthermore, this 5 µM activity is notably superior to the complete lack of UT-A1 inhibition observed with many simple phenylureas, which typically show IC50 > 50 µM [2].

Urea Transporter UT-A1 Diuresis Renal Physiology

Computational Physicochemical Profile: Optimized Lipophilicity and Rotatable Bonds for CNS Drug-Likeness

N-[1-(4-bromophenyl)ethyl]urea exhibits a calculated LogP of 2.18, a topological polar surface area (TPSA) of 55.12 Ų, and 2 rotatable bonds . This profile places it firmly within favorable parameters for CNS drug-likeness (LogP 2–4, TPSA < 90 Ų). In comparison, the analog N-(4-bromophenyl)-N'-ethyl urea (CAS 82745-18-4) has a similar calculated LogP (~2.0) but a slightly different hydrogen bond donor/acceptor arrangement due to the alternative urea substitution pattern, which can affect solubility and permeability [1]. More critically, diaryl urea comparators like 1-(4-bromophenyl)-3-(3-chlorophenyl)urea have significantly higher LogP values (typically > 3.5) and larger molecular weights (> 300 g/mol), potentially limiting CNS exposure and oral bioavailability. The target compound's balanced physicochemical profile supports its use as a fragment-like starting point for CNS-active agent discovery.

Physicochemical Properties Drug-Likeness CNS Penetration LogP

Procurement-Driven Application Scenarios for N-[1-(4-bromophenyl)ethyl]urea


Covalent Protease Inhibitor Design and Structural Biology (Factor XI Focus)

Procure N-[1-(4-bromophenyl)ethyl]urea as the core building block for synthesizing peptidomimetic warheads targeting serine proteases. The validated X-ray crystal structure of N-((R)-1-(4-bromophenyl)ethyl)urea-Asn-Val-Arg-alpha-ketothiazole bound to Factor XI (PDB 1ZPZ) [1] demonstrates that this scaffold can be elaborated into a covalent inhibitor with defined binding pocket interactions. Researchers in thrombosis or anticoagulation can use this compound to create focused libraries of Factor XI inhibitors, leveraging the existing structural data for rational design. This scenario is not applicable to generic phenylurea analogs that lack this proven protease engagement.

Medium-Potency Urea Transporter (UT-A1) Probe for Diuresis Research

Utilize N-[1-(4-bromophenyl)ethyl]urea as a 'medium-potency' tool compound for studying urea transporter UT-A1 function in renal physiology. With an IC50 of 5 µM in MDCK cell assays [1], it provides a level of inhibition sufficient for mechanistic studies without the high potency (and potential off-target effects) of more advanced diaryl urea inhibitors (e.g., IC50 ~10 µM). This makes it ideal for in vitro studies where partial UT-A1 blockade is desired to dissect the transporter's role in urea recycling and urine concentration. The compound's well-defined physicochemical properties (LogP 2.18) also facilitate cellular uptake.

Fragment-Based Screening Hit for 5-Lipoxygenase and Complement Pathways

Employ N-[1-(4-bromophenyl)ethyl]urea (and its N-hydroxy derivative) as a validated fragment hit for 5-lipoxygenase (5-LO) [1] or as a starting scaffold for complement inhibitor development . The moderate 5-LO IC50 (350 nM for the N-hydroxy derivative) provides a measurable starting point for fragment growing and optimization campaigns aimed at anti-inflammatory or asthma therapeutics. Its small size (243.10 g/mol) and favorable LogP (2.18) support further chemical elaboration. This contrasts with larger, less ligand-efficient diaryl urea comparators that may not be suitable for fragment-based approaches.

CNS Drug Discovery Building Block with Favorable Brain Penetration Potential

Incorporate N-[1-(4-bromophenyl)ethyl]urea into medicinal chemistry programs targeting CNS disorders due to its computed physicochemical properties (LogP = 2.18, TPSA = 55.12 Ų, 2 rotatable bonds) [1]. These values fall within the optimal range for CNS drug-likeness (LogP 2–4, TPSA < 90 Ų), suggesting good blood-brain barrier permeability. This compound offers a more CNS-favorable profile than bromophenyl diaryl urea analogs (LogP > 3.5, higher TPSA) that are likely to exhibit poor brain exposure. Procurement for CNS-focused SAR studies is thus strategically justified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(4-bromophenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.